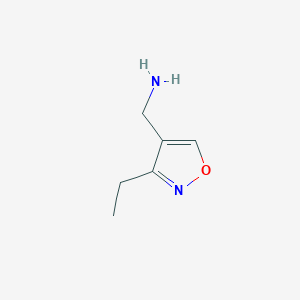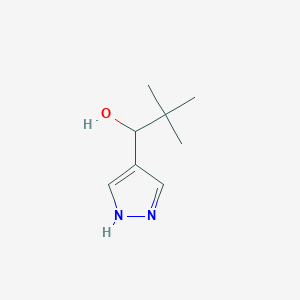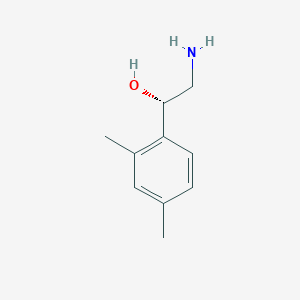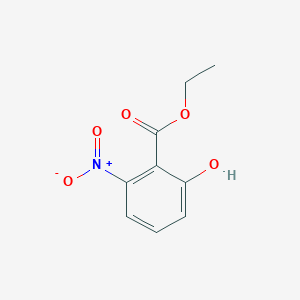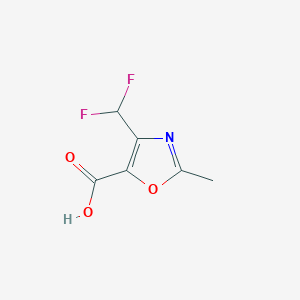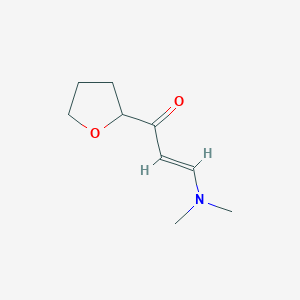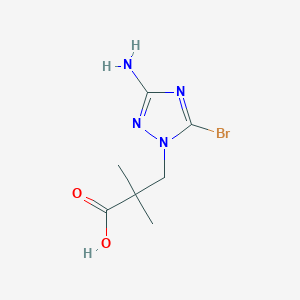
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with an amino and bromo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or sodium azide under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-fluoro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-iodo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
Uniqueness
The presence of the bromo group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
Propiedades
Fórmula molecular |
C7H11BrN4O2 |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H11BrN4O2/c1-7(2,4(13)14)3-12-5(8)10-6(9)11-12/h3H2,1-2H3,(H2,9,11)(H,13,14) |
Clave InChI |
HIYPBPIACMLHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C(=NC(=N1)N)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


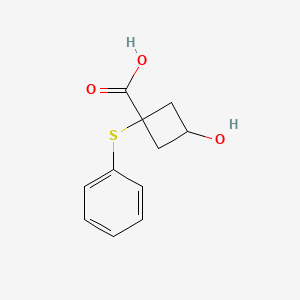

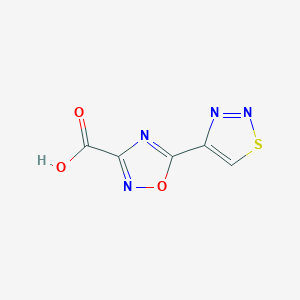
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)


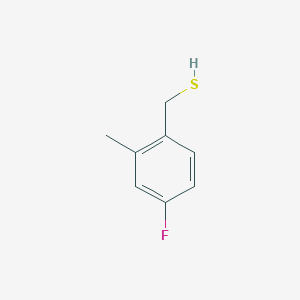
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
